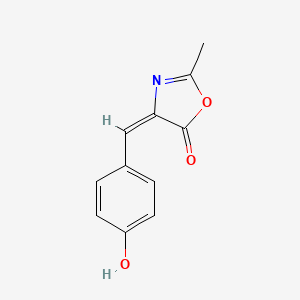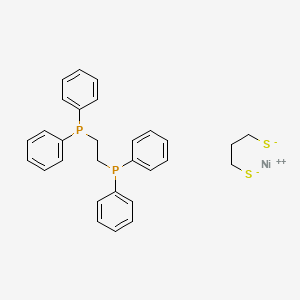
(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) is a coordination compound that features a nickel(II) center coordinated by a 1,3-propanedithiolate ligand and a 1,2-bis(diphenylphosphino)ethane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) typically involves the reaction of nickel(II) salts with 1,3-propanedithiol and 1,2-bis(diphenylphosphino)ethane under controlled conditions. One common method involves the following steps:
- Dissolution of nickel(II) chloride in an appropriate solvent such as ethanol or acetonitrile.
- Addition of 1,3-propanedithiol to the solution, followed by stirring at room temperature.
- Introduction of 1,2-bis(diphenylphosphino)ethane to the reaction mixture.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Isolation of the product by filtration and purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species or to nickel metal.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
Oxidation: Oxidized nickel species and corresponding oxidized ligands.
Reduction: Reduced nickel species or nickel metal.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine
Biomimetic Studies: The compound is used in studies that mimic the active sites of metalloenzymes.
Drug Development: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug synthesis.
Industry
Electronics: The compound is investigated for its potential use in electronic devices due to its conductive properties.
Environmental Applications: It is studied for its ability to catalyze the degradation of environmental pollutants.
Mecanismo De Acción
The mechanism by which (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) exerts its effects depends on the specific application. In catalysis, the nickel center often acts as the active site, facilitating various chemical transformations through coordination and activation of substrates. The 1,3-propanedithiolate and 1,2-bis(diphenylphosphino)ethane ligands play crucial roles in stabilizing the nickel center and modulating its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Nickel(II) hydroxide
- Nickel(II) oxide
- Nickel(II) sulfide
Comparison
Compared to other nickel(II) compounds, (1,3-Propanedithiolate)(1,2-bis(diphenylphosphino)ethane)nickel(II) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalysis and materials science, where tailored reactivity and stability are crucial.
Propiedades
Fórmula molecular |
C29H30NiP2S2 |
|---|---|
Peso molecular |
563.3 g/mol |
Nombre IUPAC |
2-diphenylphosphanylethyl(diphenyl)phosphane;nickel(2+);propane-1,3-dithiolate |
InChI |
InChI=1S/C26H24P2.C3H8S2.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;4-2-1-3-5;/h1-20H,21-22H2;4-5H,1-3H2;/q;;+2/p-2 |
Clave InChI |
ZIWCIKQPWCDHPK-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C[S-])C[S-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



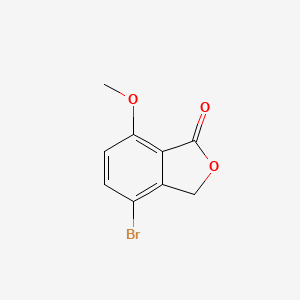

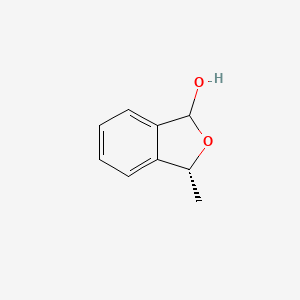
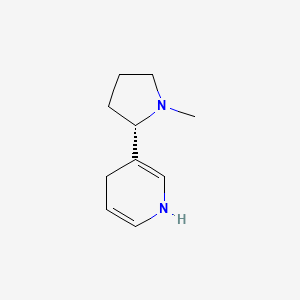
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
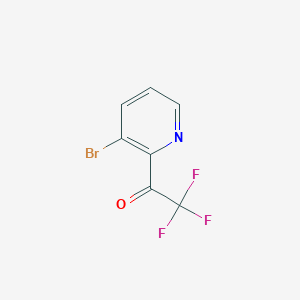
![(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)
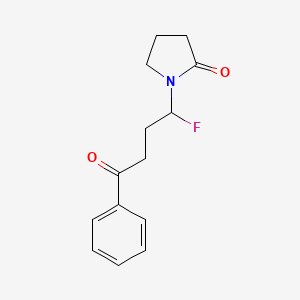
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)

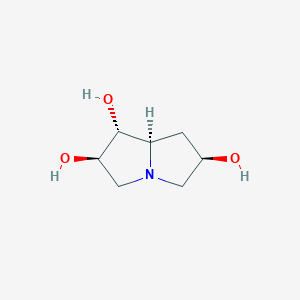
![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
